1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

Catalog No.
S877930
CAS No.
1314140-36-7
M.F
C12H18BNO3
M. Wt
235.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan...

CAS Number

1314140-36-7

Product Name

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one

IUPAC Name

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one

Molecular Formula

C12H18BNO3

Molecular Weight

235.09 g/mol

InChI

InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-7-6-8-14(5)10(9)15/h6-8H,1-5H3

InChI Key

PNRZXUANEKDDHK-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CN(C2=O)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CN(C2=O)C

Anti-Fibrosis Activity

1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a heterocyclic compound characterized by a pyridinone core and a dioxaborolane substituent. This compound has garnered interest due to its unique structural features and potential applications in organic synthesis, particularly in cross-coupling reactions. The molecular formula for this compound is C12H18BNO3C_{12}H_{18}BNO_3 with a molecular weight of approximately 235.09 g/mol.

  • Oxidation: It can be oxidized to yield corresponding boronic acids.
  • Reduction: The compound can undergo reduction to form alcohol derivatives.
  • Substitution: The dioxaborolane group allows for nucleophilic substitution reactions, where it can be replaced by various functional groups.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, lithium aluminum hydride and sodium borohydride for reduction, and amines or thiols for substitution reactions. Major products from these reactions include boronic acids, alcohols, and various substituted derivatives of the original compound.

While specific biological activity data for 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is limited, compounds with similar structures are often investigated for their potential as pharmaceuticals. The interaction of this compound with metal catalysts makes it particularly relevant in the context of the Suzuki–Miyaura cross-coupling reaction, which is crucial for forming carbon-carbon bonds in organic synthesis. This reaction pathway suggests potential applications in drug development and materials science.

The synthesis of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one typically involves:

  • Starting Materials: The reaction begins with 1-methyl-2-pyridone and a boronic ester.
  • Catalysis: A palladium catalyst is commonly used to facilitate the coupling reaction.
  • Reaction Conditions: The synthesis is carried out under an inert atmosphere at temperatures ranging from 80°C to 100°C for 12 to 24 hours.

In industrial settings, these methods are scaled up using large reactors with automated systems to monitor and control reaction parameters to ensure high yield and purity.

The primary application of 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one lies in its use as a reagent in organic synthesis. It plays a significant role in:

  • Suzuki–Miyaura Cross-Coupling Reactions: This compound is valuable for forming carbon-carbon bonds essential in synthesizing complex organic molecules.
  • Pharmaceutical Development: Its unique structure may contribute to the development of new drugs or therapeutic agents.

Interaction studies involving this compound primarily focus on its reactivity with metal catalysts during cross-coupling reactions. The effectiveness of this compound can be influenced by environmental factors such as temperature and the presence of different solvents or ligands. Understanding these interactions is crucial for optimizing reaction conditions and improving yields in synthetic applications.

Similar Compounds

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
  • N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • 2-(pyridin-2-yl)pyrimidine derivatives

Uniqueness

1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is distinguished by its specific substitution pattern on the pyridinone core and the presence of the dioxaborolane group. These features enhance its reactivity compared to similar compounds and enable it to form reversible covalent bonds effectively. Such properties make it particularly valuable in various research and industrial applications.

Dates

Modify: 2023-08-16

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